Iodide ion I-131

Übersicht

Beschreibung

It was discovered by Glenn Seaborg and John Livingood in 1938 at the University of California, Berkeley . Iodide I-131 has a half-life of approximately eight days and is known for its significant role in nuclear energy, medical diagnostics, and treatment procedures . It is a major fission product of uranium and plutonium, making it a notable component in nuclear fission products .

Vorbereitungsmethoden

Iodide I-131 is typically produced through neutron bombardment of natural tellurium in a nuclear reactor . The process involves irradiating tellurium with neutrons, which results in the formation of iodine-131. The iodine-131 is then separated from the tellurium by heating, which drives off the volatile iodine . This method is widely used due to its efficiency and the relative ease of separating iodine-131 from tellurium.

Analyse Chemischer Reaktionen

Iodid I-131 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Iodid I-131 kann oxidiert werden, um Iod-131 zu bilden.

Reduktion: Iod-131 kann wieder zu Iodid I-131 reduziert werden.

Substitution: Iodid I-131 kann an Substitutionsreaktionen teilnehmen, bei denen es ein anderes Atom oder eine andere Gruppe in einer Verbindung ersetzt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Chlor und Reduktionsmittel wie Natriumthiosulfat . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Iodid I-131 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Iodid I-131 wird häufig zur Behandlung von Hyperthyreose und Schilddrüsenkarzinomen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Iodid I-131 beinhaltet seine Aufnahme durch die Schilddrüse über den Natrium/Iodid-Symporter . Sobald es in die Schilddrüsenzellen gelangt, wird Iodid I-131 zu Iod-131 oxidiert, das dann Betastrahlung emittiert. Diese Betastrahlung verursacht Zellschäden und -tod und zerstört so effektiv das Schilddrüsengewebe. Diese Eigenschaft wird bei der Behandlung von Hyperthyreose und Schilddrüsenkrebs ausgenutzt .

Wirkmechanismus

The mechanism of action of iodide I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter . Once inside the thyroid cells, iodide I-131 is oxidized to iodine-131, which then emits beta radiation. This beta radiation causes cellular damage and death, effectively destroying thyroid tissue. This property is exploited in the treatment of hyperthyroidism and thyroid cancer .

Vergleich Mit ähnlichen Verbindungen

Iodid I-131 wird oft mit anderen Iodisotopen wie Iod-123 und Iod-125 verglichen. Während Iod-123 aufgrund seiner geringeren Strahlendosis für die diagnostische Bildgebung bevorzugt wird, wird Iodid I-131 aufgrund seiner höheren Betastrahlungsemission für therapeutische Zwecke bevorzugt . Iod-125 hingegen wird in der Brachytherapie bei bestimmten Krebsarten eingesetzt . Die einzigartigen Eigenschaften von Iodid I-131, insbesondere seine Fähigkeit, sowohl Beta- als auch Gammastrahlung zu emittieren, machen es zu einer vielseitigen Verbindung sowohl in der Diagnostik als auch in der Therapie .

Ähnliche Verbindungen

Iod-123: Wird hauptsächlich für die diagnostische Bildgebung eingesetzt.

Iod-125: Wird in der Brachytherapie zur Krebsbehandlung eingesetzt.

Technetium-99m: Ein weiteres Radioisotop, das in der medizinischen Bildgebung eingesetzt wird.

Iodid I-131 zeichnet sich durch seine Doppelfunktion in der Bildgebung und Therapie aus, was es zu einem wertvollen Werkzeug in der Nuklearmedizin macht .

Eigenschaften

| Taken orally, sodium iodide I-131 is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine. The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131. | |

CAS-Nummer |

14914-30-8 |

Molekularformel |

I- |

Molekulargewicht |

130.906126 g/mol |

IUPAC-Name |

iodine-131(1-) |

InChI |

InChI=1S/HI/h1H/p-1/i1+4 |

InChI-Schlüssel |

XMBWDFGMSWQBCA-RNFDNDRNSA-M |

SMILES |

[I-] |

Isomerische SMILES |

[131I-] |

Kanonische SMILES |

[I-] |

| 14914-30-8 | |

Herkunft des Produkts |

United States |

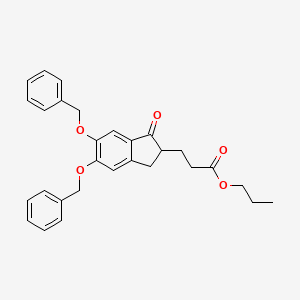

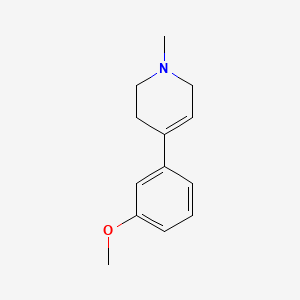

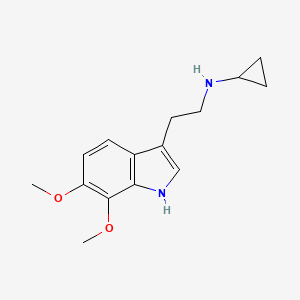

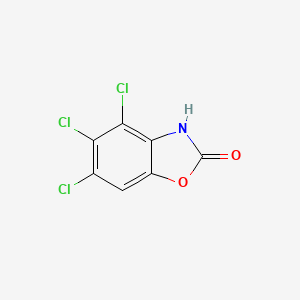

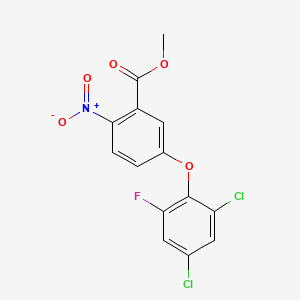

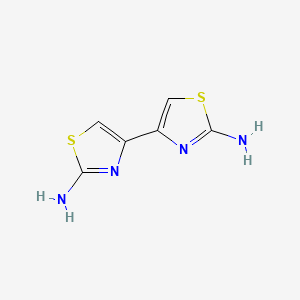

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.